molecular formula C16H12N2O4 B4414536 3-(1,3-benzodioxol-5-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole

3-(1,3-benzodioxol-5-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole

Cat. No. B4414536
M. Wt: 296.28 g/mol
InChI Key: IGTWRNUWEKFZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins, which are involved in the growth and proliferation of cancer cells, as well as the formation of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce the formation of amyloid plaques in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(1,3-benzodioxol-5-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole is its potential use as a therapeutic agent for various diseases. It is also relatively easy to synthesize and has been reported to have good stability. However, one of the limitations is that its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties.

Future Directions

There are several future directions for the research on 3-(1,3-benzodioxol-5-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole. One of the future directions is to study its potential use as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Another future direction is to investigate its pharmacokinetic properties and optimize its structure for better efficacy and selectivity. Additionally, further research is needed to understand its mechanism of action and its interaction with cellular targets.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to elucidate its pharmacological properties and optimize its structure for better efficacy and selectivity.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antifungal activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-2-4-12(5-3-1)19-9-15-17-16(18-22-15)11-6-7-13-14(8-11)21-10-20-13/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTWRNUWEKFZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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